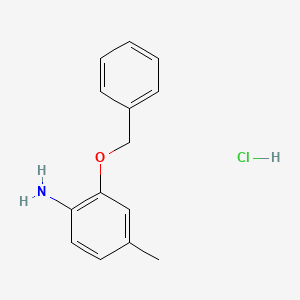

2-(Benzyloxy)-4-methylaniline hydrochloride

Descripción general

Descripción

2-(Benzyloxy)-4-methylaniline hydrochloride is an organic compound with the molecular formula C14H16ClNO. It is a derivative of aniline, featuring a benzyloxy group at the 2-position and a methyl group at the 4-position on the aromatic ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-methylaniline hydrochloride typically involves the following steps:

Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group at the 2-position.

Reduction: The nitro group is then reduced to an amine group, forming 2-amino-4-methylaniline.

Benzylation: The amine group is protected by benzylation, resulting in 2-(Benzyloxy)-4-methylaniline.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzyloxy)-4-methylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: 2-(Benzyloxy)-4-methylaniline.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Synthesis of 2-(Benzyloxy)-4-methylaniline Hydrochloride

The synthesis of this compound can be achieved through several methods, primarily involving benzyloxy and amino functionalization of aromatic compounds. A notable synthetic route involves the reaction of 4-nitrophenol with benzyl alcohol followed by reduction to yield the corresponding amine:

- Step 1 : Perform a benzyloxy reaction on 4-nitrophenol to generate 4-benzyloxy nitrobenzene.

- Step 2 : Reduce the nitro group to an amine using suitable reducing agents.

- Step 3 : Convert the amine into its hydrochloride salt through salification with hydrochloric acid .

Medicinal Applications

This compound has been investigated for its potential in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical compounds:

- Antimycobacterial Activity : Recent studies have shown that derivatives of this compound exhibit activity against Mycobacterium tuberculosis. For example, N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their inhibitory effects on M. tuberculosis, demonstrating promising results .

- Hormonal Therapies : The compound serves as a precursor in the synthesis of bazedoxifen, an estrogen receptor modulator used in hormone replacement therapy for post-menopausal women .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in various industrial applications:

- Organic Synthesis : It acts as a building block in the synthesis of complex organic molecules, including chiral oxazolines and other heterocycles. Its derivatives have been explored for their utility in asymmetric synthesis and catalysis .

Case Study 1: Antimycobacterial Evaluation

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized from this compound and tested against M. tuberculosis H37Rv strain. The study reported high yields (92-99%) for the initial nitrile formation step, followed by successful reduction to obtain the desired amines .

Case Study 2: Synthesis of Bazedoxifen

The synthesis pathway for bazedoxifen involved multiple steps starting from this compound, highlighting its importance in developing therapeutic agents for osteoporosis prevention .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)-4-methylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amine group can form hydrogen bonds with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Benzyloxy)-4-chloroaniline hydrochloride

- 2-(Benzyloxy)-4-nitroaniline hydrochloride

- 2-(Benzyloxy)-4-ethylaniline hydrochloride

Comparison

Compared to its analogs, 2-(Benzyloxy)-4-methylaniline hydrochloride is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. The methyl group can provide steric hindrance, affecting the compound’s ability to undergo certain reactions, and can also influence its electronic properties, altering its behavior in chemical and biological systems.

Actividad Biológica

2-(Benzyloxy)-4-methylaniline hydrochloride, a compound with unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

- CAS Number : 142769-31-1

The compound features a benzyloxy group and a methyl group on the aniline ring, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways that regulate inflammation and cell proliferation.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its antioxidant activity.

Data Table: Biological Activity Summary

| Activity Type | Test Organisms/Targets | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC = 16 μg/mL | |

| Antioxidant | DPPH Scavenging Assay | IC50 = 25 μg/mL | |

| Enzyme Inhibition | Cholinesterase | IC50 = 36.05 µM |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 16 μg/mL against both Escherichia coli and Staphylococcus aureus, suggesting strong antibacterial properties.

- Antioxidant Activity Assessment : In another investigation, the antioxidant capacity was assessed using the DPPH scavenging assay. The compound demonstrated an IC50 value of 25 μg/mL, indicating its potential to act as an effective antioxidant agent.

- Enzyme Interaction Studies : Research focused on the inhibition of cholinesterase revealed that this compound exhibited an IC50 value of 36.05 µM, suggesting its potential utility in treating conditions like Alzheimer's disease by enhancing acetylcholine levels through enzyme inhibition.

Propiedades

IUPAC Name |

4-methyl-2-phenylmethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVNTIGTPXJWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.